

ART558 mechanism of action in DNA repair

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An In-depth Technical Guide to the Mechanism of Action of ART558 in DNA Repair

For Researchers, Scientists, and Drug Development Professionals

Introduction

ART558 is a first-in-class, potent, and selective low molecular weight allosteric inhibitor of the DNA polymerase theta (Pol0), encoded by the POLQ gene.[1][2][3] Pol0 is a key DNA polymerase involved in the Theta-Mediated End Joining (TMEJ) pathway, an error-prone DNA double-strand break (DSB) repair mechanism.[2][4][5] Pol0 is minimally expressed in healthy tissues but is frequently overexpressed in cancer cells, making it an attractive therapeutic target.[6] ART558 leverages the concept of synthetic lethality, demonstrating significant anti-tumor activity in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations.[1][2][5][7] This document outlines the core mechanism of action, preclinical data, and key experimental methodologies used to characterize ART558.

Core Mechanism of Action: Allosteric Inhibition of $Pol\theta$

ART558 functions as an allosteric inhibitor of the polymerase catalytic domain of Polθ.[3][4] Mechanistic studies have shown that its binding is noncompetitive with respect to dNTPs and uncompetitive with respect to DNA, indicating it binds to a site distinct from the active site.[4] This allosteric inhibition selectively blocks the polymerase function of Polθ, which is critical for the TMEJ pathway.[2]



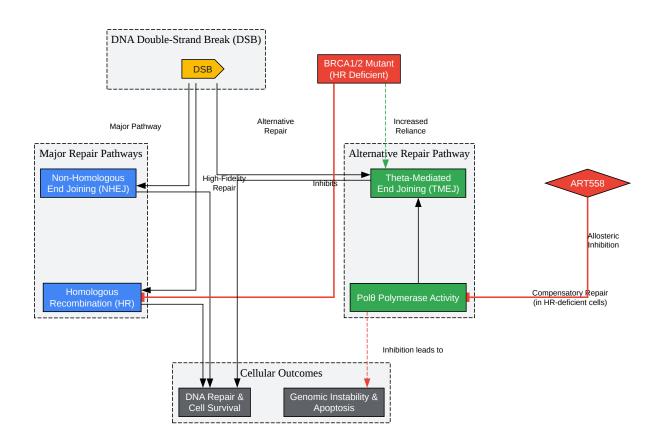




The primary consequence of Polθ inhibition by **ART558** is the disruption of TMEJ, a pathway that repairs DSBs using microhomology sequences to align broken ends.[1][2][5] Importantly, **ART558** does not affect the major, high-fidelity DSB repair pathway, Non-Homologous End Joining (NHEJ).[1][2][5][8]

In cancer cells with deficient Homologous Recombination (HR) repair, such as those with BRCA1/2 mutations, the cellular machinery becomes highly dependent on alternative, lower-fidelity pathways like TMEJ to survive and proliferate. By inhibiting Pol0, **ART558** effectively removes this crucial compensatory repair mechanism. This leads to an accumulation of unresolved DSBs, genomic instability, and ultimately, selective cell death—a classic synthetic lethal interaction.[1][2][7]





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Caption: Mechanism of ART558-induced synthetic lethality in HR-deficient cells.

Preclinical Data Overview



ART558 has demonstrated potent and selective activity in a range of preclinical models. Its efficacy is most pronounced in tumor cells with underlying DNA repair defects.

Table 1: In Vitro Potency and Selectivity

Parameter	Value Value	Assay Type	Notes
IC50	7.9 nM	Biochemical Assay	Potency against the polymerase function of Pol0.[1][3][8]
EC50	150 nM	Cell-Based TMEJ Reporter Assay	Effective concentration for inhibiting TMEJ within cells.[4][9]
Selectivity	No inhibition	NHEJ Reporter Assay	Demonstrates high selectivity for TMEJ over the NHEJ pathway.[1][2][5]
Selectivity	No inhibition	Panel of other human DNA polymerases	Shows high specificity for the target Polθ enzyme.[7]

Table 2: Cellular Activity and Combination Effects



Cell Context	Effect of ART558	Combination Effect	Notes
BRCA1/2-deficient cells	Induces synthetic lethality	Synergistic cell killing with PARP inhibitors (e.g., olaparib).[1][4]	Exploits the dependency of HR-deficient cells on TMEJ for survival.
PARPi-resistant cells (53BP1/Shieldin deficient)	Induces synthetic lethality	-	Targets a key mechanism of acquired resistance to PARP inhibitors.[2][4]
Polθ wild-type cells	Enhances radiosensitivity	Synergistic tumor cell killing with ionizing radiation.[6]	Broadens potential application beyond HR-deficient tumors.
Glioblastoma cells	Induces apoptosis and reduces proliferation	Synergistic effect with PARP and RAD52 inhibitors.[10]	Demonstrates potential in difficult-to- treat cancer types.

Key Experimental Protocols

The characterization of **ART558** involved several key biochemical and cell-based assays to determine its mechanism, potency, and selectivity.

TMEJ and NHEJ Reporter Assays

These assays are crucial for quantifying the specific inhibitory effect of **ART558** on DNA repair pathways within cells.

- Objective: To measure the inhibition of Theta-Mediated End Joining (TMEJ) versus Non-Homologous End Joining (NHEJ).
- Methodology:
 - Cell Line Transfection: Host cells (e.g., U2OS) are transfected with a plasmid-based reporter construct. The construct contains a fluorescent protein (e.g., GFP) or luciferase gene that is rendered non-functional by the insertion of a specific sequence flanked by I-Scel restriction sites.

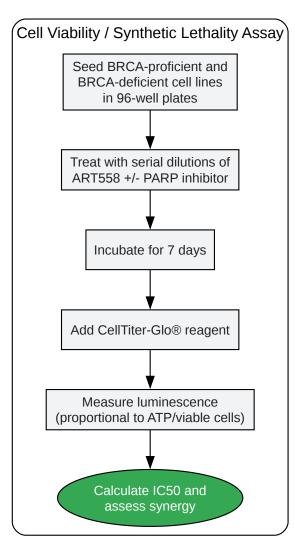


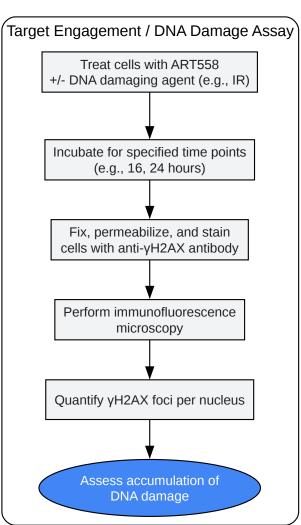




- DSB Induction: Co-transfection with an I-Scel endonuclease expression vector creates a site-specific DSB within the reporter plasmid.
- Compound Treatment: Transfected cells are immediately treated with a dose range of ART558 or a vehicle control (DMSO).
- Repair and Readout: The cells' DNA repair machinery repairs the DSB.
 - For the TMEJ reporter, successful repair via microhomology sequences restores the functional reporter gene.
 - For the NHEJ reporter, direct ligation restores the gene.
- Quantification: After 48-72 hours, the expression of the reporter protein is quantified using flow cytometry or a luminometer. The reduction in signal in ART558-treated cells compared to the control indicates the degree of pathway inhibition.[4][9]







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Caption: Standard experimental workflows for evaluating Pol θ inhibitors.

Cell Viability and Synthetic Lethality Assays

These assays determine the cytotoxic effect of **ART558**, particularly in genetically defined backgrounds.



- Objective: To assess the synthetic lethal interaction between ART558 and BRCA mutations.
- Methodology:
 - Cell Seeding: Isogenic cell line pairs (e.g., DLD1 BRCA2 wild-type and BRCA2-/-) are seeded in multi-well plates.[5]
 - Compound Treatment: Cells are treated with a range of concentrations of ART558, a
 PARP inhibitor, or the combination of both.
 - Incubation: The cells are incubated for an extended period (e.g., 7 days) to allow for multiple cell divisions.[5]
 - Viability Measurement: Cell viability is measured using a luminescent ATP-based assay (e.g., CellTiter-Glo®). Luminescence is directly proportional to the number of viable cells.
 - Data Analysis: Dose-response curves are generated to calculate the IC₅₀ values for each condition. A significantly lower IC₅₀ in the BRCA-deficient line compared to the wild-type line confirms synthetic lethality.

DNA Damage Foci Formation (yH2AX Immunofluorescence)

This method visualizes the accumulation of DNA damage within cells following treatment.

- Objective: To quantify the level of DNA double-strand breaks after inhibition of Pol θ .
- Methodology:
 - Cell Culture and Treatment: Cells are grown on coverslips and treated with ART558, often in combination with an exogenous DNA damaging agent like ionizing radiation (IR).[6]
 - Time Course: Cells are fixed at various time points post-treatment (e.g., 0.5, 16, 24 hours)
 to assess the kinetics of DNA repair.[6]
 - Immunostaining: Cells are permeabilized and stained with a primary antibody against phosphorylated H2AX (γH2AX), a marker for DSBs, followed by a fluorescently-labeled



secondary antibody. Nuclei are counterstained with DAPI.

 Microscopy and Analysis: Images are captured using a fluorescence microscope. The number of distinct γH2AX foci per nucleus is counted using automated image analysis software. A higher number of residual foci at later time points in ART558-treated cells indicates impaired DNA repair.[6]

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